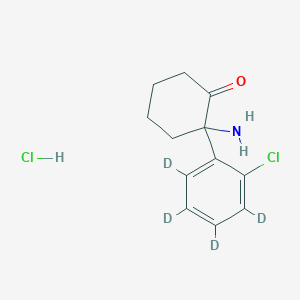
Norketamine-d4 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Norketamine-d4 (hydrochloride) is a deuterated form of norketamine, which is the primary active metabolite of ketamine. This compound is often used as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications . Norketamine itself is known for its pharmacological properties, including acting as a noncompetitive NMDA receptor antagonist .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Norketamine-d4 (hydrochloride) typically involves the deuteration of norketamine. The process begins with the synthesis of norketamine, which is achieved through the demethylation of ketamine. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, which can be achieved using deuterated reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of Norketamine-d4 (hydrochloride) involves large-scale synthesis using deuterated reagents. The compound is then purified and crystallized to achieve the desired purity and isotopic labeling. The final product is often formulated as a solution in methanol for ease of use in analytical applications .
化学反応の分析
Types of Reactions
Norketamine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can convert norketamine to hydroxynorketamine.
Reduction: Reduction reactions can further modify the structure of norketamine.
Substitution: Substitution reactions can introduce different functional groups into the norketamine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include hydroxynorketamine, dehydronorketamine, and other substituted derivatives of norketamine. These products can have different pharmacological properties and are often studied for their potential therapeutic applications .
科学的研究の応用
Norketamine-d4 (hydrochloride) is widely used in scientific research, particularly in the following fields:
作用機序
Norketamine-d4 (hydrochloride) exerts its effects primarily through its action as a noncompetitive NMDA receptor antagonist. This mechanism involves the inhibition of NMDA receptors, which are involved in synaptic plasticity and memory function. By blocking these receptors, norketamine-d4 can modulate neurotransmission and produce antidepressant effects . Additionally, norketamine-d4 interacts with opioid receptors, contributing to its analgesic properties .
類似化合物との比較
Similar Compounds
Ketamine: The parent compound of norketamine, known for its anesthetic and antidepressant properties.
Esketamine: An enantiomer of ketamine, used for its rapid-acting antidepressant effects.
Hydroxynorketamine: A metabolite of norketamine with potential neuroprotective effects.
Uniqueness
Norketamine-d4 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Its pharmacological profile is similar to norketamine, but the deuteration can influence its metabolic stability and pharmacokinetics .
特性
分子式 |
C12H15Cl2NO |
|---|---|
分子量 |
264.18 g/mol |
IUPAC名 |
2-amino-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-2,5-6H,3-4,7-8,14H2;1H/i1D,2D,5D,6D; |
InChIキー |
CLPOJGPBUGCUKT-LZLIYGNZSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2(CCCCC2=O)N)Cl)[2H])[2H].Cl |
正規SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B11937134.png)
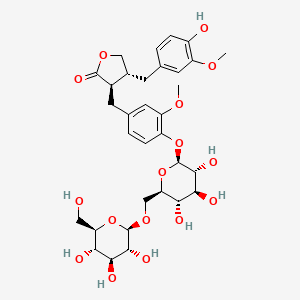


![1-[4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B11937162.png)
![(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11937168.png)

![(1R,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B11937174.png)
![4-[4-[5-[4-[bis[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butyl-[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B11937177.png)
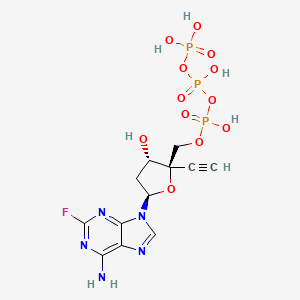
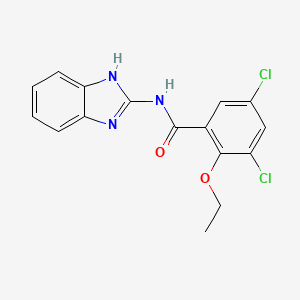
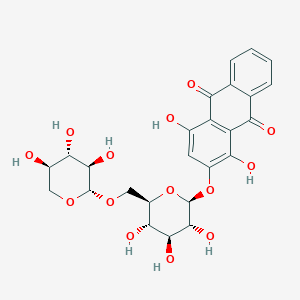
![[3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11937196.png)
![Butanediamide, N1-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)-, (2S,3R)-](/img/structure/B11937208.png)
